

Reactivity of the ketone group in 1-(4-Chlorophenoxy)acetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenoxy)acetone

Cat. No.: B107787

[Get Quote](#)

An In-depth Technical Guide to the Reactivity of the Ketone Group in **1-(4-Chlorophenoxy)acetone** for Synthetic and Medicinal Chemistry Applications

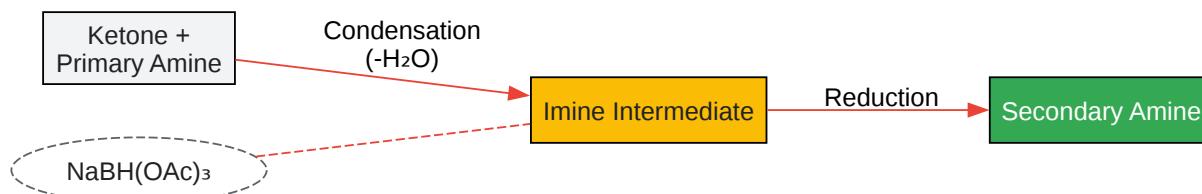
Abstract

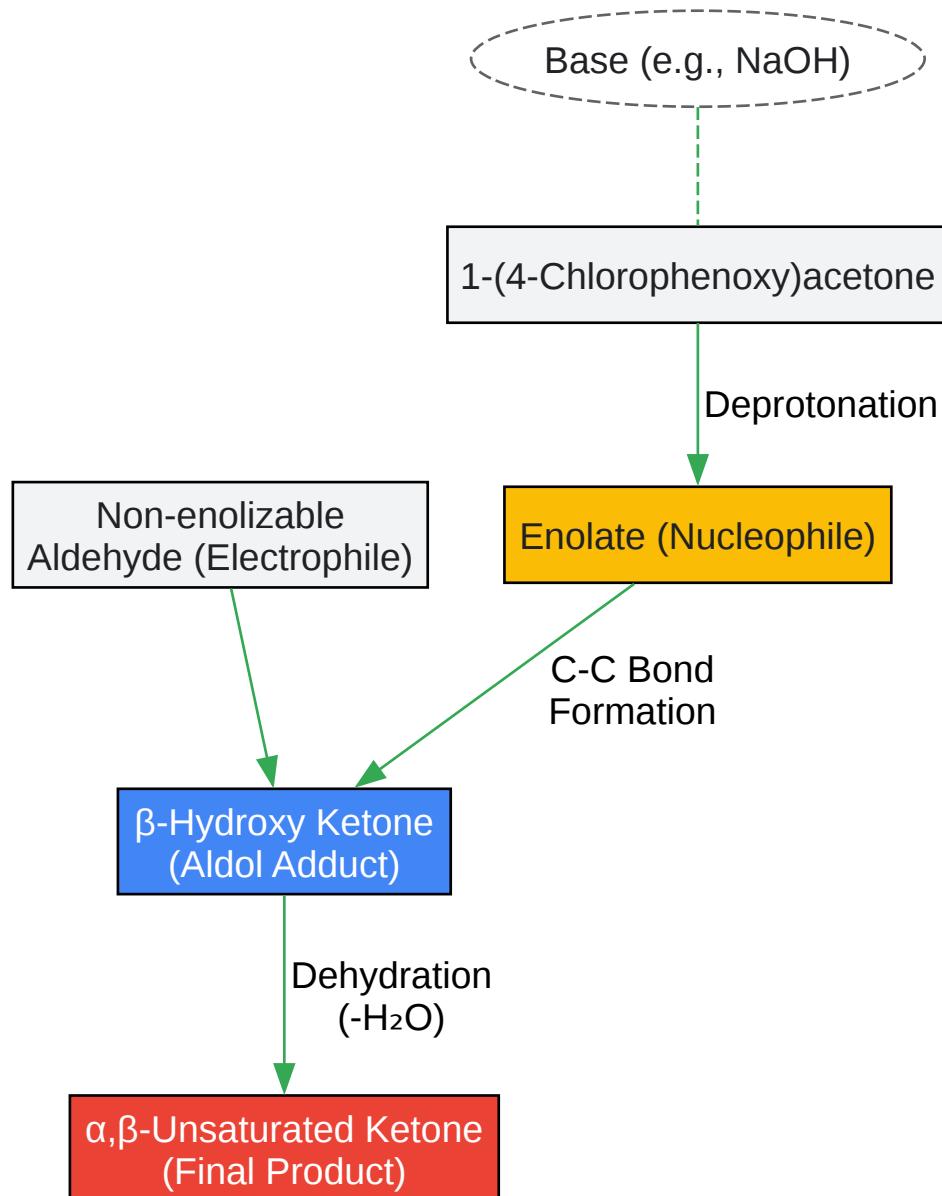
1-(4-Chlorophenoxy)acetone is a versatile bifunctional molecule that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive ketone group and a chemically stable chlorophenoxy moiety, allows for a wide range of chemical transformations. The chlorophenoxy group is a common feature in many biologically active compounds, making this scaffold particularly attractive for the development of novel pharmaceutical agents and agrochemicals.^{[1][2][3]} This technical guide provides a comprehensive analysis of the reactivity of the ketone functional group within **1-(4-Chlorophenoxy)acetone**. We will explore key transformations including reduction, reductive amination, and aldol condensation, providing not only detailed experimental protocols but also the underlying mechanistic rationale and strategic considerations for each reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction to 1-(4-Chlorophenoxy)acetone: A Scaffold of Interest Molecular Structure and Physicochemical Properties

1-(4-Chlorophenoxy)acetone, with the IUPAC name 1-(4-chlorophenoxy)propan-2-one, possesses a unique combination of functional groups: an aromatic ether and a ketone.^[4] The ether linkage provides metabolic stability in many biological systems, while the ketone offers a reactive handle for extensive derivatization. The electron-withdrawing nature of the 4-chlorophenyl group subtly influences the reactivity of the adjacent ketone, primarily through inductive effects transmitted via the ether oxygen and methylene spacer.

Table 1: Physicochemical Properties of **1-(4-Chlorophenoxy)acetone**


Property	Value	Source
CAS Number	18859-35-3	[4]
Molecular Formula	C ₉ H ₉ ClO ₂	Calculated
Molecular Weight	184.62 g/mol	Calculated
IUPAC Name	1-(4-chlorophenoxy)propan-2-one	[4]
Appearance	Expected to be a liquid or low-melting solid	General Knowledge


Significance in Medicinal Chemistry and Agrochemicals

The **1-(4-Chlorophenoxy)acetone** core is a privileged scaffold. The chlorophenoxy group is present in numerous commercial products and clinical candidates, including the antifungal agent Climbazole and intermediates for fungicides like difenoconazole.^{[1][2]} Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. The ketone group serves as a critical attachment point for introducing diversity, enabling the synthesis of large chemical libraries for high-throughput screening. By modifying this position, chemists can systematically probe the structure-activity relationship (SAR) of a lead compound.

Overview of Ketone Reactivity

The reactivity of **1-(4-Chlorophenoxy)acetone** is dominated by the chemistry of its ketone group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α -protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This dual reactivity allows for a diverse set of transformations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Climbazole | C₁₅H₁₇CIN₂O₂ | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap
[eureka.patsnap.com]
- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- To cite this document: BenchChem. [Reactivity of the ketone group in 1-(4-Chlorophenoxy)acetone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107787#reactivity-of-the-ketone-group-in-1-4-chlorophenoxy-acetone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com